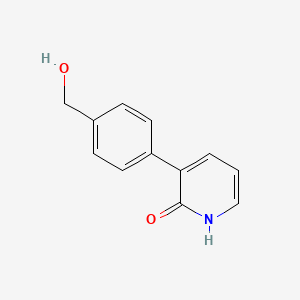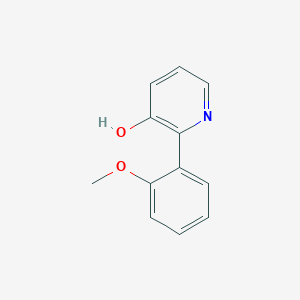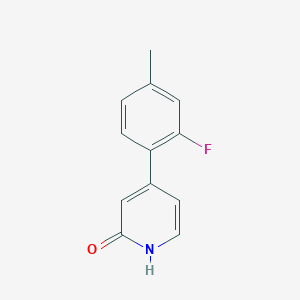
4-(2-Fluoro-5-methylphenyl)-2-hydroxypyridine, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Fluoro-5-methylphenyl)-2-hydroxypyridine, 95% (4-FMPH-2-H), is an organic compound with a wide range of applications in the scientific and medical fields. It is a versatile compound that can be used in a variety of synthesis processes and applications, such as in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. 4-FMPH-2-H has been found to have a variety of biochemical and physiological effects, as well as advantages and limitations for use in laboratory experiments.
科学的研究の応用
4-(2-Fluoro-5-methylphenyl)-2-hydroxypyridine, 95% has a wide range of applications in scientific and medical research. It has been found to be an effective inhibitor of the enzyme cyclooxygenase-2 (COX-2) and has been used in the synthesis of COX-2 inhibitors. 4-(2-Fluoro-5-methylphenyl)-2-hydroxypyridine, 95% has also been used in the synthesis of a variety of other pharmaceuticals, agrochemicals, and organic compounds. In addition, 4-(2-Fluoro-5-methylphenyl)-2-hydroxypyridine, 95% has been used in the synthesis of a variety of compounds with potential therapeutic applications.
作用機序
4-(2-Fluoro-5-methylphenyl)-2-hydroxypyridine, 95% is an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, 4-(2-Fluoro-5-methylphenyl)-2-hydroxypyridine, 95% can reduce the production of prostaglandins, thus reducing inflammation and pain.
Biochemical and Physiological Effects
4-(2-Fluoro-5-methylphenyl)-2-hydroxypyridine, 95% has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the production of prostaglandins, which are involved in inflammation and pain. In addition, 4-(2-Fluoro-5-methylphenyl)-2-hydroxypyridine, 95% has been found to have anti-inflammatory, analgesic, and antipyretic effects. It has also been found to have antioxidant and anti-cancer properties.
実験室実験の利点と制限
4-(2-Fluoro-5-methylphenyl)-2-hydroxypyridine, 95% has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and is available in a variety of concentrations. In addition, 4-(2-Fluoro-5-methylphenyl)-2-hydroxypyridine, 95% is relatively stable and has a long shelf life. However, 4-(2-Fluoro-5-methylphenyl)-2-hydroxypyridine, 95% is also toxic and should be handled with care.
将来の方向性
There are a number of potential future directions for research involving 4-(2-Fluoro-5-methylphenyl)-2-hydroxypyridine, 95%. One potential direction is to further explore its mechanism of action and its biochemical and physiological effects. In addition, further research could be conducted to explore the potential therapeutic applications of 4-(2-Fluoro-5-methylphenyl)-2-hydroxypyridine, 95%. Furthermore, research could be conducted to explore the potential of 4-(2-Fluoro-5-methylphenyl)-2-hydroxypyridine, 95% as an inhibitor of other enzymes or as a potential therapeutic agent. Finally, research could be conducted to explore the potential of 4-(2-Fluoro-5-methylphenyl)-2-hydroxypyridine, 95% as an agrochemical or as a reagent for the synthesis of other organic compounds.
合成法
4-(2-Fluoro-5-methylphenyl)-2-hydroxypyridine, 95% can be synthesized using a variety of methods. One method involves the reaction of 2-fluoro-5-methylphenol with pyridine in the presence of a base, such as sodium hydroxide. This reaction yields 4-(2-Fluoro-5-methylphenyl)-2-hydroxypyridine, 95% as the major product. Other methods of synthesis include the reaction of 2-fluoro-5-methylphenol with pyridine-2-carboxaldehyde and the reaction of 2-fluoro-5-methylphenol with N-methylpyridine-2-carboxaldehyde.
特性
IUPAC Name |
4-(2-fluoro-5-methylphenyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO/c1-8-2-3-11(13)10(6-8)9-4-5-14-12(15)7-9/h2-7H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXJPODDYUWPRMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C2=CC(=O)NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60682629 |
Source


|
| Record name | 4-(2-Fluoro-5-methylphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60682629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluoro-5-methylphenyl)-2-hydroxypyridine | |
CAS RN |
1261941-20-1 |
Source


|
| Record name | 4-(2-Fluoro-5-methylphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60682629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














